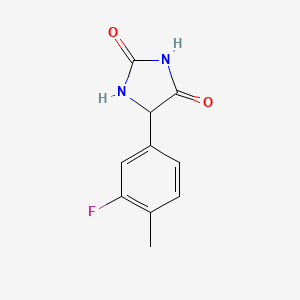

5-(3-Fluoro-4-methylphenyl)imidazolidine-2,4-dione

Description

Historical Context of Hydantoin Research

The foundation of hydantoin chemistry traces its origins to the pioneering work of Adolf von Baeyer in 1861, when he first isolated hydantoin during his comprehensive study of uric acid. Baeyer obtained this compound through the hydrogenation of allantoin, a process that provided the etymological basis for the name "hydantoin". This seminal discovery established the groundwork for what would become a century-spanning field of heterocyclic chemistry research. The early understanding of hydantoin structure remained incomplete until Friedrich Urech made significant contributions in 1873 by synthesizing 5-methylhydantoin from alanine sulfate and potassium cyanate, establishing what is now recognized as the Urech hydantoin synthesis.

The structural elucidation of hydantoins progressed significantly through the work of Dorothy Hahn in 1913, who utilized the newly developed technique of ultraviolet spectroscopy to confirm the cyclic structure of hydantoins. Hahn's research, conducted at Mount Holyoke College, represented a crucial advancement in understanding the fundamental architecture of these heterocyclic compounds. Her work resulted in over thirty publications and established hydantoins as a well-characterized class of organic compounds suitable for systematic investigation.

Heinrich Biltz's groundbreaking synthesis of 5,5-diphenylhydantoin in 1908 at the University of Kiel marked another pivotal moment in hydantoin research history. Although initially the compound generated limited interest, Biltz's work laid the foundation for what would later become one of the most widely studied pharmaceutical compounds of the twentieth century. The significance of Biltz's contribution became apparent decades later when Tracy Putnam and Houston Merritt identified the anticonvulsant properties of diphenylhydantoin, subsequently known as phenytoin.

The development of synthetic methodologies for hydantoin preparation expanded considerably through the work of multiple researchers. The Bucherer-Bergs reaction, developed in the early twentieth century, provided a versatile multicomponent approach for synthesizing 5-substituted and 5,5-disubstituted hydantoins. This reaction involves the condensation of carbonyl compounds with ammonium carbonate and potassium cyanide to yield hydantoins directly. The method's widespread applicability established it as a fundamental synthetic tool for hydantoin chemistry.

Significance of Fluorinated Hydantoin Derivatives

Fluorinated hydantoin derivatives represent a specialized subset of heterocyclic compounds that have gained considerable attention in contemporary chemical and biological research. The incorporation of fluorine atoms into hydantoin structures significantly alters their physicochemical properties, creating compounds with enhanced stability, altered bioavailability, and unique analytical characteristics. Research has demonstrated that fluorine substitution in hydantoin derivatives leads to improved acidic and fluorescence properties, making these compounds valuable tools for biochemical and clinical studies.

The significance of fluorinated hydantoins extends beyond simple structural modification to encompass their potential as fluorescent probes for biological systems. Studies have shown that fluorine-containing hydantoin derivatives exhibit enhanced fluorescence quantum yields, particularly in the presence of protein molecules. This property has been exploited to develop sensitive fluorescence techniques for determining fluorinated hydantoin content in biological matrices such as blood serum and urine, with detection limits reaching approximately 20 milligrams per milliliter.

The development of 2'-fluorinated hydantoins has opened new avenues for chemical biology applications, particularly in the study of deoxyribonucleic acid repair mechanisms. These compounds serve as chemical biology tools for base excision repair studies, providing researchers with methods to investigate enzyme-substrate interactions and repair pathway dynamics. The unique properties of 2'-fluorinated hydantoins allow for the selective inhibition of base excision repair processes, enabling detailed mechanistic studies of cellular repair systems.

Fluorinated hydantoin derivatives also demonstrate enhanced binding affinity to specific biological targets. Research has shown that certain fluorinated hydantoins exhibit high-affinity binding to deoxyribonucleic acid glycosylases, with the fluorine substitution dramatically inhibiting enzyme activity while maintaining strong binding interactions. This characteristic makes fluorinated hydantoins valuable research tools for studying enzyme mechanisms and developing potential therapeutic interventions.

Classification and Nomenclature

The systematic classification of this compound follows established conventions for heterocyclic organic compounds. The compound belongs to the imidazolidine-2,4-dione family, characterized by a five-membered non-aromatic heterocycle containing two nitrogen atoms and two carbonyl groups. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its substitution pattern and core heterocyclic structure.

The molecular formula of this compound is C₁₀H₉FN₂O₂, with a molecular weight of 208.19 grams per mole. The compound exists under multiple synonyms in chemical databases, including 1344020-59-2 as its Chemical Abstracts Service registry number. Alternative identifiers include AKOS012955264, CS-0231431, and UDC02059, which facilitate its identification across various chemical information systems.

Structurally, the compound features a phenyl substituent at the 5-position of the imidazolidine-2,4-dione core, with specific fluorine and methyl substitutions on the aromatic ring. The 3-fluoro and 4-methyl substitutions on the phenyl group represent critical structural features that influence the compound's physicochemical properties and potential biological activities. This substitution pattern distinguishes it from other hydantoin derivatives and contributes to its unique characteristics within the fluorinated hydantoin family.

The classification of this compound extends to its recognition as a privileged scaffold in medicinal chemistry. Hydantoin derivatives, including fluorinated variants, are considered valuable frameworks for drug discovery due to their synthetic accessibility, structural diversity potential, and demonstrated biological activities. The presence of both hydrogen bond acceptors and donors within the hydantoin core provides multiple sites for molecular recognition and interaction with biological targets.

Current Research Landscape

The contemporary research landscape surrounding fluorinated hydantoin derivatives encompasses diverse fields of investigation, ranging from synthetic methodology development to biological applications. Recent publications from 2012 to 2018 have highlighted the continued importance of hydantoin scaffolds in medicinal chemistry, with fluorinated derivatives representing a particularly active area of research. The broad spectrum of biological activities exhibited by hydantoin derivatives includes applications against cancers, microbial infections, metabolic diseases, and neurological conditions.

Current synthetic approaches to fluorinated hydantoins have evolved to include sophisticated methodologies such as fluorous synthesis techniques. These methods utilize perfluoroalkyl-tagged amino esters in reactions with isocyanates, followed by cyclization and simultaneous cleavage of fluorous tags to afford hydantoins. The development of such specialized synthetic routes reflects the growing demand for efficient preparation of fluorinated hydantoin derivatives for research applications.

The application of fluorinated hydantoins as chemical biology tools represents a significant area of current research focus. Studies have demonstrated their utility in investigating deoxyribonucleic acid repair mechanisms, particularly base excision repair pathways. These compounds serve as molecular probes that can selectively stall repair processes, allowing researchers to dissect complex cellular mechanisms and understand the roles of various repair enzymes. The ability to trap enzyme-substrate intermediates using fluorinated hydantoins has provided unprecedented insights into repair pathway dynamics.

Research into the antinociceptive properties of specific hydantoin derivatives has revealed promising therapeutic potential. Studies on compounds such as 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione have demonstrated significant analgesic effects in animal models, with mechanisms potentially involving anti-inflammatory pathways. These findings suggest that structural modifications of hydantoin derivatives, including fluorine substitution, may lead to compounds with enhanced therapeutic profiles.

| Research Area | Key Findings | Potential Applications |

|---|---|---|

| Fluorescence Properties | Enhanced quantum yield (0.15 ± 0.01) | Biological probe development |

| Protein Interactions | Decreased protein fluorescence upon binding | Biochemical assays |

| Detection Methods | Detection limit ~20 mg/ml in biological fluids | Clinical diagnostics |

| Enzyme Inhibition | Dramatic inhibition of base excision repair | Chemical biology tools |

| Binding Affinity | High-affinity binding to deoxyribonucleic acid glycosylases | Mechanistic studies |

The pharmaceutical industry continues to recognize the value of hydantoin derivatives as synthetic intermediates and active pharmaceutical ingredients. The established synthetic routes, including the Bucherer-Bergs reaction and Urech hydantoin synthesis, provide reliable methods for preparing diverse hydantoin derivatives at scale. The ongoing development of new synthetic methodologies, including those specifically designed for fluorinated derivatives, ensures continued access to novel compounds for research and development purposes.

Contemporary research has also focused on understanding structure-activity relationships within fluorinated hydantoin series. The positioning of fluorine substituents and their effects on biological activity, physicochemical properties, and synthetic accessibility remain active areas of investigation. These studies contribute to the rational design of new fluorinated hydantoin derivatives with optimized properties for specific applications, whether in medicinal chemistry, chemical biology, or analytical chemistry.

Properties

IUPAC Name |

5-(3-fluoro-4-methylphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c1-5-2-3-6(4-7(5)11)8-9(14)13-10(15)12-8/h2-4,8H,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLYWMPXXDZENW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(=O)NC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amino Acid Derivatives with Isocyanates

A common and effective route to synthesize 5-substituted imidazolidine-2,4-diones involves the condensation of amino acid derivatives (such as phenylglycine methyl ester) with substituted phenyl isocyanates. This reaction forms ureido-acetic acid intermediates, which upon acidic cyclization yield the imidazolidine-2,4-dione ring system.

- Step 1: Reaction of phenylglycine methyl ester with 3-fluoro-4-methylphenyl isocyanate in pyridine to produce the corresponding ureido-acetic acid derivative.

- Step 2: Acidic cyclization by refluxing in aqueous acidic medium (e.g., acidic water or acetic acid-hydrochloric acid mixture) to form the hydantoin ring.

This method has been successfully applied to related compounds, producing good yields and allowing for structural diversity by varying the substituents on the phenyl isocyanate.

Direct Cyclization from Ketones and Ammonium Carbonate

Another method involves the reaction of substituted acetophenones with ammonium carbonate and potassium cyanide in aqueous ethanol, followed by acidification and recrystallization to yield the hydantoin derivative.

- For example, 4-fluoroacetophenone reacted with ammonium carbonate and potassium cyanide under reflux conditions (328–333 K) in 60% aqueous ethanol produces the corresponding 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, acidification precipitates the product, which is purified by recrystallization.

This approach is adaptable to other substituted acetophenones, suggesting feasibility for 3-fluoro-4-methylacetophenone as a starting material for the target compound.

Detailed Preparation Method for 5-(3-Fluoro-4-methylphenyl)imidazolidine-2,4-dione

Based on analogous procedures for fluorinated and methyl-substituted phenyl hydantoins, the following detailed synthetic protocol is recommended:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 3-Fluoro-4-methylacetophenone (0.1 mol), ammonium carbonate (0.6 mol), potassium cyanide (0.1 mol), aqueous ethanol (60%) | Mix in a round-bottom flask; potassium cyanide dissolved in aqueous ethanol is added to the mixture. |

| 2 | Heat at 328–333 K under reflux | Reaction proceeds until monitored completion by TLC (typically several hours). |

| 3 | Cool to room temperature; concentrate and acidify with concentrated HCl | Acidification precipitates the hydantoin derivative. |

| 4 | Filter precipitate, dissolve in saturated NaOH solution, extract with diethyl ether | Purification step to remove impurities. |

| 5 | Acidify aqueous layer to precipitate the product | Final isolation step; product is filtered, dried, and recrystallized from ethanol/water. |

Expected yield: Approximately 70–75% based on analogous fluorophenyl hydantoins.

Alternative Synthetic Routes

Microwave-Assisted Alkylation

For N-substituted derivatives, microwave-assisted alkylation of the imidazolidine-2,4-dione core has been demonstrated to improve yields and reduce reaction times. This involves alkylation of the nitrogen atoms using alkyl halides in polar aprotic solvents like DMF, under microwave irradiation.

Oxidation of Thioxo Analogues

Starting from 2-thioxoimidazolidin-4-one derivatives, oxidation with hydrogen peroxide in DMF-acetic acid mixtures can convert thioxo groups to carbonyls, yielding imidazolidine-2,4-diones. This method is useful when thioxo analogues are more readily available or when selective oxidation is desired.

Research Findings and Analytical Data

- Yields: The cyclization methods typically afford yields in the range of 60–75% for similar substituted hydantoins.

- Purity: Recrystallization from ethanol/water mixtures ensures high purity.

- Characterization: IR spectra show characteristic carbonyl stretches near 1770 and 1720 cm⁻¹. ^1H-NMR spectra confirm aromatic and methyl protons, while elemental analysis matches calculated values for C, H, and N.

- Crystal Structure: The hydantoin ring is planar, with typical bond lengths for carbonyl groups (~1.20–1.23 Å). The dihedral angle between the hydantoin ring and the substituted phenyl group is significant (~65°), influencing molecular packing and properties.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Advantages | Typical Yield (%) |

|---|---|---|---|---|

| Cyclization of amino acid ester with substituted phenyl isocyanate | Phenylglycine methyl ester + 3-fluoro-4-methylphenyl isocyanate | Reflux in pyridine; acidic cyclization in aqueous acid | High selectivity; structural versatility | 60–70 |

| Direct synthesis from substituted acetophenone | 3-Fluoro-4-methylacetophenone + ammonium carbonate + KCN | Reflux in aqueous ethanol; acidification | Simple; scalable | 70–75 |

| Microwave-assisted N-alkylation | Imidazolidine-2,4-dione + alkyl halides | Microwave irradiation in DMF | Rapid; improved yields | 65–80 |

| Oxidation of thioxo analogues | 2-Thioxoimidazolidin-4-one derivatives + H2O2 | Stirring in DMF/acetic acid at room temperature | Selective oxidation | 60–70 |

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The fluorine and methyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may interact with specific biological targets, influencing enzyme activity and cellular signaling pathways. These interactions could lead to applications in treating various diseases, including cancer and metabolic disorders .

- Anticonvulsant Properties : Similar compounds in the imidazolidine family have demonstrated anticonvulsant and antiarrhythmic properties, suggesting that this compound may possess similar effects .

Biological Applications

- Buffering Agent : The compound has been noted for its role as a non-ionic organic buffering agent in biological systems, particularly in cell culture environments where maintaining pH stability is crucial .

- Biological Activity : Research indicates that this compound may modulate physiological processes by binding to specific receptors or enzymes, although the exact mechanisms are still under investigation .

Industrial Applications

- Material Science : The compound's unique chemical properties make it a candidate for developing new materials, including polymers and coatings with specific functionalities. Its stability and reactivity can be tailored for various industrial applications .

Case Studies

- Case Study on Anticancer Activity : A study exploring the anticancer potential of imidazolidine derivatives found that compounds similar to this compound exhibited selective cytotoxicity against various cancer cell lines. This suggests a pathway for further research into its use as an anticancer agent .

- Buffering Capacity in Cell Cultures : Research demonstrated that using this compound as a buffering agent improved cell viability in cultures subjected to varying pH levels, showcasing its practical application in biological research settings .

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of hydantoin derivatives are highly dependent on aryl substituents. Below is a comparative analysis of key analogues:

Key Observations :

- Electron-Withdrawing Groups (e.g., NO₂, F): Enhance UV absorption (e.g., 4-nitro and 4-fluoro derivatives in ). Fluorine’s electronegativity may also improve metabolic stability.

- Electron-Donating Groups (e.g., OCH₃, CH₃) : Increase lipophilicity and solubility (e.g., 4-methoxy-3-methylphenyl derivative in ).

Pharmacological Activity Comparisons

- Antiparasitic Activity : Derivatives like (Z)-5-(4-nitrobenzylidene)- and (Z)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione exhibit significant activity against Schistosoma mansoni, causing tegumental damage and parasite death . The nitro group’s electron-withdrawing nature may enhance binding to parasitic targets.

- Receptor Modulation : Piperazine-hydantoin hybrids (e.g., compounds 5–9 in ) show affinity for α₁-adrenergic and serotonin receptors. Substituents like methoxy or ethoxy on the aryl ring modulate potency, with methoxy derivatives (e.g., compound 6 ) showing higher purity (100% LC/MS) and receptor activity .

Photochemical and Spectroscopic Properties

- UV Absorption : Benzylidene-substituted hydantoins (e.g., 4f, 4g in ) exhibit λmax values comparable to avobenzone, a commercial UV filter. Elongation of the conjugated spacer induces bathochromic shifts, critical for broad-spectrum sunscreens .

- NMR Shifts : Configuration changes (e.g., Z vs. E isomers) significantly alter ¹³C NMR chemical shifts. For example, C-6 in (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione shows a +7.6 ppm downfield shift compared to its analogue, indicating stereochemical sensitivity .

Biological Activity

5-(3-Fluoro-4-methylphenyl)imidazolidine-2,4-dione is a compound belonging to the imidazolidine class, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the imidazolidine ring fused with a phenyl group substituted at the 3-position with a fluorine atom and a methyl group at the 4-position. The molecular formula is C10H10F N3O2, and it exhibits interesting physicochemical properties that contribute to its biological activity.

Cardiovascular Effects

Research indicates that this compound demonstrates significant cardiovascular effects. In studies involving animal models, the compound induced hypotension and bradycardia at specific dosages. For instance, intravenous administration of the compound at doses of 20 and 30 mg/kg resulted in a decrease in blood pressure and heart rate, suggesting a vasodilatory effect mediated through endothelial muscarinic receptor activation and nitric oxide (NO) release .

Table 1: Dose-Dependent Cardiovascular Effects

| Dose (mg/kg) | Change in Blood Pressure (%) | Change in Heart Rate (%) |

|---|---|---|

| 10 | -3.6 | -28 |

| 20 | -24.6 | -50 |

| 30 | -32 | -50 |

Antinociceptive Activity

In addition to cardiovascular effects, this compound has shown promise in pain management. Studies have indicated that it possesses peripheral antinociceptive properties. In behavioral tests, such as the Hot Plate test, it exhibited significant pain relief without central nervous system involvement .

Table 2: Antinociceptive Activity Results

| Test Type | Observed Effect |

|---|---|

| Hot Plate Test | Negative results indicating peripheral action |

| Tail Flick Test | Significant pain threshold increase |

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

- Endothelial Function : The compound's ability to induce NO release suggests a role in enhancing endothelial function, which is crucial for vascular health.

- Receptor Interaction : The activation of muscarinic receptors has been implicated in mediating its cardiovascular effects.

- Analgesic Pathways : The antinociceptive effects may be linked to modulation of peripheral pain pathways rather than central mechanisms.

Study on Hypotensive Effects

A study conducted on rats evaluated the hypotensive effects of the compound. Results showed that administration led to significant reductions in both systolic and diastolic blood pressure when compared to control groups. The study concluded that these effects were likely due to vasodilation mediated by endothelial factors .

Analgesic Efficacy Assessment

Another investigation focused on assessing the analgesic efficacy of this compound compared to standard analgesics. The findings revealed that while traditional analgesics acted centrally, this compound provided relief through peripheral mechanisms, making it a candidate for further development in pain management therapies .

Q & A

Q. What are the standard synthetic routes for 5-(3-Fluoro-4-methylphenyl)imidazolidine-2,4-dione, and how are intermediates characterized?

The compound is typically synthesized via alkylation or substitution reactions using precursors like 5-aryl-5-methylimidazolidine-2,4-dione derivatives. For example, halogenated intermediates (e.g., 1-(2-bromoethyl)-4-fluorobenzene) are reacted with the imidazolidinedione core under basic conditions . Characterization relies on 1H/13C NMR to confirm substituent integration and coupling patterns, UPLC-MS for molecular weight validation, and HRMS for precise mass determination. Yields vary significantly (25–78%) depending on reaction conditions, necessitating optimization of stoichiometry, solvent, and temperature .

Q. How do researchers resolve ambiguities in NMR spectra for this compound?

Overlapping signals (e.g., multiplet regions in 1H NMR) are resolved using high-field instruments (400+ MHz) and deuterated solvents (e.g., DMSO-d6). For example, in 5-(4-chlorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-5-methylimidazolidine-2,4-dione, water peaks can obscure signals, requiring careful baseline correction and 2D NMR techniques like COSY or HSQC for unambiguous assignment .

Q. What crystallization strategies are employed for structural validation?

Slow evaporation from polar solvents (e.g., DMF/ethanol mixtures) produces single crystals suitable for X-ray diffraction . Crystal structures reveal U-shaped conformations and intermolecular interactions (e.g., N–H⋯O hydrogen bonds and C–H⋯F contacts), which stabilize the lattice .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives of this compound?

Yield optimization requires systematic screening of:

- Catalysts : DMAP or triethylamine enhances nucleophilic substitution efficiency .

- Reaction time : Prolonged reflux (e.g., 2–6 hours) ensures completion, monitored via TLC .

- Purification : Recrystallization from DMF/acetic acid mixtures improves purity (>95%) . For example, modifying the alkylation step in General Method B increased yields from 25% to 78% for a fluorophenethyl derivative .

Q. What methodologies are used to assess biological activity, such as aldose reductase inhibition?

- In vitro assays : Enzyme inhibition is quantified via spectrophotometric methods using recombinant human aldose reductase and substrate analogs (e.g., DL-glyceraldehyde). IC50 values are calculated from dose-response curves .

- Crystallographic docking : The compound’s U-shaped conformation is modeled into the enzyme’s active site to identify key interactions (e.g., fluorophenyl groups with hydrophobic pockets) .

Q. How do researchers address contradictions in reported biological data across studies?

Discrepancies in activity (e.g., varying IC50 values) arise from differences in:

- Substituent positioning : Meta- vs. para-fluorine placement alters steric and electronic profiles .

- Assay conditions : Buffer pH, temperature, and co-solvents (e.g., DMSO) affect enzyme kinetics. Cross-validation using orthogonal techniques (e.g., isothermal titration calorimetry) and standardized protocols minimizes variability .

Q. What computational tools aid in predicting reactivity and stability?

- Quantum chemical calculations : Density Functional Theory (DFT) predicts reaction pathways and transition states, reducing trial-and-error experimentation .

- Molecular dynamics simulations : Assess conformational flexibility and solvation effects, critical for bioavailability predictions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.